N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide is a complex organic compound with a molecular formula of C20H26N2O4S This compound is known for its unique chemical structure, which includes a sulfamoyl group and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminophenylsulfonamide with 3-methoxypropylamine under controlled conditions to form the sulfamoyl intermediate.
Coupling with Phenylbutanamide: The sulfamoyl intermediate is then coupled with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide
- N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide
Uniqueness
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide is unique due to its specific combination of a sulfamoyl group and a phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-(3-methoxypropylsulfamoyl)phenyl]-3-phenylbutanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-16(17-7-4-3-5-8-17)15-20(23)22-18-9-11-19(12-10-18)27(24,25)21-13-6-14-26-2/h3-5,7-12,16,21H,6,13-15H2,1-2H3,(H,22,23) |
InChI Key |
IIQRSZIHRUAKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCOC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.